REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][N:3]=1.[F:9][C:10]([F:21])([F:20])[C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[C:15]([C:2]2[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][N:3]=2)[CH:14]=[CH:13][CH:12]=1 |f:2.3.4,6.7.8,9.10.11|
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Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=N1)N
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Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
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FC(C=1C=C(C=CC1)B(O)O)(F)F
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Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
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Details
|
the mixture was stirred overnight at 100° C. in an oil bath
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the solids were filtered out
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Type
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WASH
|
Details
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The filtrate was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic layer dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/petroleum ether (1:15)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C1=NC=C(C=N1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |